molecular formula C32H58N6O7 B12327671 palmitoyl-Gly-His-Lys-OH.CH3CO2H

palmitoyl-Gly-His-Lys-OH.CH3CO2H

Cat. No.: B12327671
M. Wt: 638.8 g/mol
InChI Key: FCLHTRNUQAILFR-CCQIZPNASA-N
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Description

Palmitoyl-Gly-His-Lys-OH.CH3CO2H (CAS 1159598-86-3) is a synthetic peptide-lipid conjugate comprising a palmitoyl group linked to the tripeptide Gly-His-Lys, with an acetic acid counterion.

Key Properties (from ):

  • Molecular Formula: C6H13NO2 (Note: This conflicts with the expected formula for a palmitoyl-GHK conjugate, suggesting possible discrepancies in the provided data.)
  • Molecular Weight: 131.17 g/mol (This value is unusually low for a palmitoylated tripeptide; further verification is recommended.)
  • Synthesis: Synthesized via a reaction involving LiHMDS and 4-methyl-3-(hydroxymethyl)morpholine in THF, yielding a 64% purified product after chromatography.
  • Biochemical Metrics:
    • TPSA: 49.3 Ų (moderate polarity)
    • GI Absorption: High
    • BBB Permeability: Low
    • CYP Inhibition: Negative
    • Bioavailability Score: 0.55.

Properties

Molecular Formula

C32H58N6O7

Molecular Weight

638.8 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1

InChI Key

FCLHTRNUQAILFR-CCQIZPNASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Palmitoyl-Glycine (Pal-Gly-OH)

Glycine is reacted with palmitoyl chloride in the presence of tert-butyl alcohol and potassium hydroxide. The reaction is conducted at 0–5°C to minimize side reactions, followed by neutralization with hydrochloric acid to precipitate the product. For example, 15.1 g of glycine reacted with 67.2 mL of palmitoyl chloride in tert-butyl alcohol yields 57.9 g of Pal-Gly-OH (92.3% yield, 99.2% purity).

Coupling with Histidine

Pal-Gly-OH is subsequently coupled with histidine using sodium methoxide in methanol and cyclohexane at 60°C. The reaction mixture undergoes phase separation, with the bottom methanol phase containing the intermediate Pal-Gly-His-OH. Neutralization with hydrochloric acid and crystallization in acetonitrile yields the dipeptide with >95% purity.

Final Coupling with Lysine and Deprotection

The terminal lysine residue, protected with a benzyl (Bzl) group, is coupled to Pal-Gly-His-OH under hydrogenation conditions using palladium on carbon (Pd/C). For instance, 80 g of Pal-Gly-His-Lys(Z)-OBzl in methanol with 5% Pd/C under hydrogen gas produces Pal-Gly-His-Lys-OH with 95.5% yield. Acetic acid is introduced during crystallization to form the final CH3CO2H salt.

Carbodiimide-Mediated Stepwise Synthesis

An alternative approach employs carbodiimide coupling agents for enhanced efficiency:

Activation of Palmitic Acid

Palmitic acid is activated using N-hydroxysuccinimide (NHS) and 1,3-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The resulting palmitoyl-NHS ester reacts with glycine in alkaline aqueous conditions to form Pal-Gly-OH. Optimal molar ratios include palmitic acid:glycine:base = 1:1.2:1.2.

Sequential Peptide Bond Formation

Histidine and lysine are coupled sequentially using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in N,N-dimethylformamide (DMF). For example, Pal-Gly-OH (10.3 kg) reacts with histidine (31.45 mol) to yield 9.02 kg of Pal-Gly-His-OH (63.6% yield). Lysine, protected with a carbobenzyloxy (Cbz) group, is then coupled, followed by hydrogenolytic deprotection to yield the final product.

Comparative Analysis of Key Methods

Parameter Liquid-Phase Carbodiimide
Yield (Overall) 85–92% 60–75%
Purity (HPLC) >99% 95–98%
Reaction Time 48–72 hours 24–48 hours
Solvent Recovery Cyclohexane (90%) THF (80%)
Industrial Scalability High Moderate

The liquid-phase method offers higher yields and purity due to controlled phase separation and crystallization steps. In contrast, carbodiimide-mediated synthesis reduces racemization risks but requires extensive purification.

Critical Factors Influencing Synthesis

Temperature Control

Maintaining temperatures below 5°C during acylation prevents hydrolysis of palmitoyl chloride. Elevated temperatures (55–65°C) during coupling enhance reaction rates but risk epimerization.

Base Selection

Sodium methoxide in methanol ensures efficient deprotonation of amino groups without degrading acid-sensitive residues. Potassium hydroxide, while cost-effective, may cause saponification of esters in prolonged reactions.

Purification Techniques

Crystallization using acetonitrile or ethyl acetate removes unreacted starting materials. Size-exclusion chromatography (Sephadex G-50) isolates the target compound from byproducts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile gradients (10–90% over 30 minutes) confirms purity. For example, Pal-Gly-His-Lys-OH elutes at 5.5 minutes under these conditions.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight (observed m/z 638.8 vs. calculated 638.8). Isotopic patterns match theoretical distributions, ensuring synthetic fidelity.

Nuclear Magnetic Resonance (NMR)

1H NMR in DMSO-d6 confirms structural integrity:

  • δ 0.85 ppm : Terminal CH3 of palmitoyl group
  • δ 4.25 ppm : α-protons of Gly, His, Lys
  • **δ

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Gly-His-Lys-OH.CH3CO2H can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Biological Activities

Palmitoyl-Gly-His-Lys-OH.CH3CO2H exhibits various biological activities that contribute to its applications:

  • Collagen Stimulation : Studies indicate that palmitoyl peptides can stimulate collagen production in fibroblasts, a critical factor for skin elasticity and repair .
  • Antinociceptive Effects : Related compounds like N-palmitoyl glycine have shown potential in inhibiting pain pathways in neuronal cells, suggesting similar properties for this compound .
  • Cell Proliferation : Research indicates that certain palmitoyl peptides can promote cell growth without cytotoxic effects, highlighting their safety for therapeutic use .

Applications in Cosmetics

This compound is primarily utilized in the cosmetic industry for its skin-rejuvenating properties:

  • Anti-Aging Products : The peptide is incorporated into formulations aimed at reducing wrinkles and improving skin texture by enhancing collagen synthesis and cellular repair mechanisms .
  • Moisturizers : Its ability to penetrate the skin barrier makes it an effective ingredient in moisturizers, promoting hydration at deeper skin layers.

Pharmaceutical Applications

The pharmaceutical potential of this compound extends to several therapeutic areas:

  • Wound Healing : The peptide's role in collagen synthesis supports its application in wound healing formulations, facilitating faster recovery and tissue regeneration.
  • Pain Management : Given its antinociceptive properties, it may be explored as a component in pain relief therapies .

Case Studies

  • Skin Care Efficacy : A study on palmitoyl tripeptides demonstrated significant improvements in skin hydration and elasticity over 12 weeks of application compared to control groups .
  • Pain Modulation Research : Investigations into related palmitoylated compounds revealed their ability to modulate nociceptive pathways effectively, paving the way for further studies on this compound's role in pain management therapies .

Mechanism of Action

The mechanism of action of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves its interaction with fibroblasts, the primary cells responsible for collagen synthesis. The compound mimics natural signaling molecules, stimulating fibroblasts to produce collagen and other extracellular matrix components. This process enhances skin firmness and texture. Additionally, the compound exhibits antioxidant properties, protecting cells from free radical damage and reducing inflammation .

Comparison with Similar Compounds

1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-16-8)

This lysophospholipid shares the palmitoyl moiety but features a glycerophosphorylcholine backbone instead of a peptide. It is widely used as a substrate for studying lysophosphocholine acyltransferases and lipid metabolism.

Key Differences :

Parameter Palmitoyl-Gly-His-Lys-OH.CH3CO2H 1-Palmitoyl-sn-glycero-3-phosphorylcholine
Molecular Weight 131.17 g/mol (discrepancy noted) 523.67 g/mol
Structure Palmitoyl + tripeptide (Gly-His-Lys) Palmitoyl + glycerophosphorylcholine
Primary Application Biomedical/cosmetic research (e.g., anti-aging) Lipid metabolism studies, enzyme substrates
Synthetic Purity Not specified >98%
BBB Permeability Low High (typical of phospholipids)

Functional Insights :

  • Bioactivity : Palmitoyl-GHK’s peptide backbone may enhance interactions with extracellular matrix proteins, while the phospholipid derivative in interacts with membrane-bound enzymes.
  • Synthetic Complexity : The peptide conjugate requires multi-step organic synthesis (e.g., LiHMDS-mediated reactions), whereas the phospholipid derivative is synthesized via established lipid chemistry methods.
Other Palmitoylated Compounds

Broadly, palmitoylated molecules (e.g., palmitoylethanolamide, palmitoyl pentapeptide-4) share enhanced lipid solubility and membrane affinity but differ in target pathways. For example:

  • Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory effects, lacking a peptide component.
  • Palmitoyl Pentapeptide-4 : A cosmetic peptide targeting collagen synthesis, with shorter sequence than GHK.

Biological Activity

Palmitoyl-Gly-His-Lys-OH.CH3CO2H is a compound comprising a palmitoyl fatty acid chain linked to a peptide sequence containing glycine (Gly), histidine (His), and lysine (Lys). This compound is of significant interest due to its potential biological activities, including antimicrobial properties, cytotoxic effects against cancer cells, and its role in cellular signaling. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The structure of this compound includes:

  • Palmitoyl group : A long-chain fatty acid that enhances membrane penetration and bioactivity.
  • Peptide sequence : Comprising Gly, His, and Lys, which are known for their roles in various biological functions.

Table 1: Structural Characteristics

ComponentDescription
PalmitoylFatty acid chain (C16)
GlyAmino acid - Glycine
HisAmino acid - Histidine
LysAmino acid - Lysine

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that similar palmitoylated peptides can disrupt bacterial membranes, leading to cell lysis. For instance, cationic intrinsically disordered antimicrobial peptides (CIDAMPs) have demonstrated bactericidal activity against pathogens such as Pseudomonas aeruginosa .

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties against cancer cell lines. In a study evaluating the cytotoxicity of various peptides, it was found that certain modifications in peptide structure significantly enhanced their ability to induce apoptosis in cancer cells . The presence of the palmitoyl group likely contributes to increased membrane permeability and subsequent cytotoxicity.

Case Studies

  • Study on Peptide Libraries : A library of LPS-neutralizing peptides was investigated for their biological activity. Compounds similar to this compound showed IC50 values indicating effective inhibition of lipid A interactions with immune cells .
  • Anticancer Activity : A study focused on the synthesis and evaluation of palmitoylated peptides revealed that those with a similar structure exhibited significant cytotoxicity against HeLa cells, with mechanisms involving disruption of mitochondrial function .

The mechanism by which this compound exerts its biological effects likely involves:

  • Membrane Interaction : The hydrophobic palmitoyl group facilitates interaction with lipid membranes, enhancing the compound's ability to penetrate cells.
  • Charge Distribution : The cationic nature of lysine may aid in binding to negatively charged bacterial membranes or tumor cells, promoting cellular uptake and subsequent effects.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

  • Antimicrobial Activity : Demonstrated effective inhibition against various bacterial strains at micromolar concentrations.
  • Cytotoxicity : Induced apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntimicrobialEffective against Pseudomonas aeruginosa
CytotoxicityInduces apoptosis in HeLa cells
LPS NeutralizationInhibits lipid A interactions

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